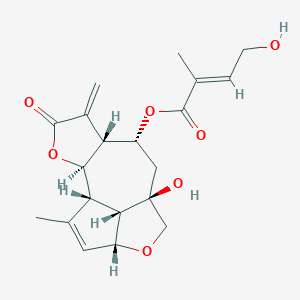

Eupalinilide C

Übersicht

Beschreibung

Eupalinilide C is a naturally occurring sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacy. This compound is known for its structural stability and ability to interact with various biological targets, making it a promising candidate for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Eupalinilide C involves multiple steps, including late-stage allylic oxidations and chemoselective reduction and oxidation reactions. One successful synthetic strategy relied on late-stage allylic oxidations at two separate positions of the molecule, significantly increasing the breadth of reactions that could be used . Adaptations of existing chemical transformations, such as a modified Luche reduction and a selective homoallylic alcohol epoxidation, were required to achieve the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalable synthesis of similar compounds suggests that industrial production would likely involve optimizing the laboratory synthesis routes for larger-scale operations. This would include ensuring the availability of starting materials, optimizing reaction conditions, and implementing efficient purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: Eupalinilide C undergoes various chemical reactions, including:

Oxidation: Late-stage allylic oxidations are crucial in the synthesis of this compound.

Reduction: Chemoselective reduction reactions are employed to achieve the desired stereochemistry.

Substitution: The compound can undergo nucleophilic substitution reactions due to its electrophilic moieties.

Common Reagents and Conditions:

Oxidation: Reagents such as oxidizing agents (e.g., m-chloroperbenzoic acid) are used for allylic oxidations.

Reduction: Modified Luche reduction conditions are employed to achieve selective reduction.

Substitution: Nucleophilic reagents can react with the electrophilic centers of this compound.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in medicinal chemistry research.

Wissenschaftliche Forschungsanwendungen

Introduction to Eupalinilide C

This compound is a natural compound derived from the plant Eupatorium lindleyanum, which has garnered attention for its potential therapeutic applications. This compound belongs to a class of guaianolides, known for their diverse biological activities, including anti-inflammatory, anti-cancer, and hematopoietic stem cell expansion properties. This article focuses on the scientific research applications of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

Hematopoietic Stem Cell Expansion

This compound has been investigated for its role in promoting the expansion of hematopoietic stem and progenitor cells (HSPCs). Research indicates that it can enhance the proliferation of CD34+ cells derived from human cord blood when cultured under specific cytokine conditions. This property is crucial for addressing the limited availability of HSPCs used in treating blood disorders.

Case Study: Ex-Vivo Expansion of HSCs

In a study assessing the effects of Eupalinilide E (closely related to this compound), it was found that treatment with this compound led to:

- A 45-fold increase in total nucleated cells after 45 days.

- A significant enhancement in the number of CD34+ and THY1+ cells, indicating effective HSPC expansion without differentiation .

Anti-Cancer Activity

This compound exhibits cytotoxicity against various cancer cell lines. Its mechanism involves inhibiting cell proliferation and inducing apoptosis in malignant cells. For instance, studies have shown that compounds from Eupatorium lindleyanum, including this compound, demonstrate selective antiproliferative activity against lung cancer cells with KRAS mutations .

Anti-Inflammatory Effects

The compound has been noted for its anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Traditional uses of Eupatorium lindleyanum include applications for respiratory diseases, which often involve inflammatory processes .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Hematopoietic Stem Cells | Inhibition of differentiation | 45-fold increase in CD34+ cells after 45 days |

| Anti-Cancer Activity | Induction of apoptosis | Selective cytotoxicity against lung cancer cells |

| Anti-Inflammatory Effects | Modulation of inflammatory pathways | Traditional use for respiratory conditions |

Wirkmechanismus

Eupalinilide C exerts its effects by interacting with various molecular targets, including G-protein coupled receptors, ion channels, and enzymes . The compound’s electrophilic moieties can undergo Michael addition reactions with nucleophilic residues at active sites, leading to covalent modification of the targets . This interaction can modulate signaling pathways and cellular processes, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Eupalinilide C is part of a class of sesquiterpene lactones that includes similar compounds such as Eupalinilide E, Eupachinilide B, and Eupachiilide A . These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials. For example:

Eupalinilide E: Known for its selective cytotoxicity against certain cancer cell lines.

Eupachinilide B: Demonstrates potent cytotoxicity and has been studied for its anti-cancer properties.

Eupachiilide A: Exhibits significant bioactivity and has been investigated for its potential in treating triple-negative breast cancer.

This compound stands out due to its unique structural features and broad range of biological targets, making it a versatile compound for scientific research and drug development.

Biologische Aktivität

Eupalinilide C, a natural product isolated from Eupatorium lindleyanum, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 376.40 g/mol

Biological Activities

This compound exhibits a range of biological activities, including:

- Anti-infection : Demonstrated efficacy against various pathogens, including viruses and bacteria.

- Apoptosis Induction : Influences cell death pathways, potentially useful in cancer therapy.

- Stem Cell Modulation : Impacts hematopoietic stem cells (HSCs), enhancing their expansion under specific conditions.

The biological effects of this compound are mediated through several pathways:

- Cell Cycle Regulation : this compound affects cell cycle progression, leading to apoptosis in cancer cells.

- Signal Transduction Pathways : It interacts with key signaling pathways such as MAPK/ERK and JAK/STAT, influencing cell proliferation and survival.

- Immunomodulatory Effects : The compound modulates immune responses, which can be beneficial in treating infections and inflammatory diseases.

Case Studies and Experimental Data

- Hematopoietic Stem Cell Expansion

- Anti-Cancer Activity

- Infection Resistance

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms associated with this compound:

Eigenschaften

IUPAC Name |

[(1R,2R,6R,7R,9R,12R,15S)-9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNQZWRFKIHTPL-NPUYJLKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H]3[C@H]1[C@@H]4[C@@H]([C@@H](C[C@@]3(CO2)O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.